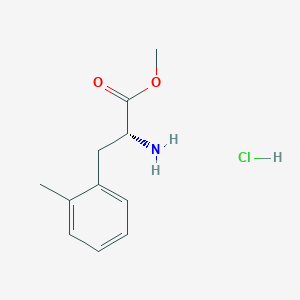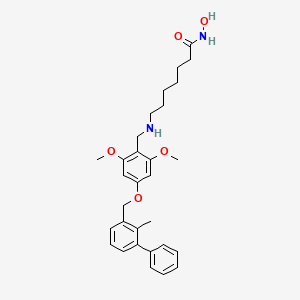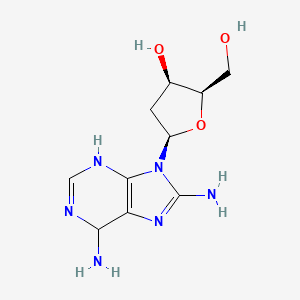
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield.
Automated Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Products with modified hydroxyl groups.
Reduced Derivatives: Compounds with altered purine or sugar structures.
Substituted Derivatives: Nucleoside analogs with various functional groups attached.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Nucleosides: Used as a building block for creating new nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and other reactions.
Biology
DNA and RNA Studies: Used in research involving the synthesis and function of nucleic acids.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication.
Anticancer Treatments: Explored for its ability to interfere with cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the development of diagnostic tools and research reagents.
Wirkmechanismus
The compound exerts its effects by mimicking naturally occurring nucleosides. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another nucleoside analog with a similar structure but different functional groups.
(2R,3R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A chlorinated analog with distinct chemical properties.
Uniqueness
The presence of the 6,8-diamino group in (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol makes it unique. This modification can enhance its binding affinity to enzymes and nucleic acids, potentially increasing its efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C10H16N6O3 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,8,17-18H,1-2,11H2,(H2,12,15)(H,13,14)/t4-,5-,6-,8?/m1/s1 |
InChI-Schlüssel |
ZBSUKBKSNJDLTM-CDRSNLLMSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


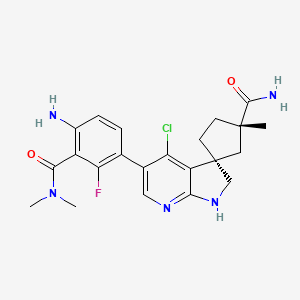

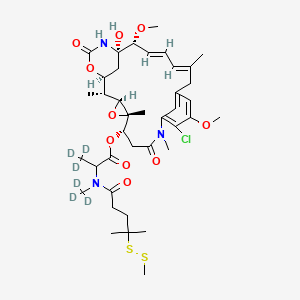
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
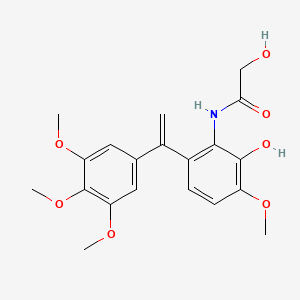
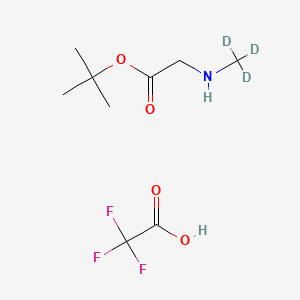
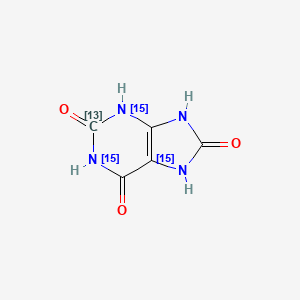
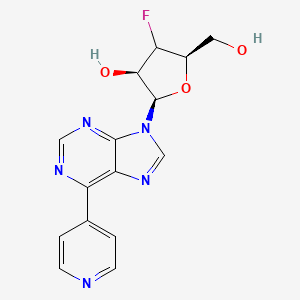
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
